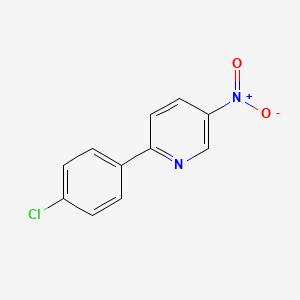

2-(4-Chlorophenyl)-5-nitropyridine

Description

Contextualization within Nitrogen-Containing Heterocyclic Chemistry

Nitrogen-containing heterocycles are a cornerstone of organic chemistry, forming the structural basis of a vast array of natural products, pharmaceuticals, and functional materials. openmedicinalchemistryjournal.comelsevierpure.comnih.gov These cyclic compounds, which incorporate at least one nitrogen atom within a ring structure, exhibit diverse chemical and biological activities. openmedicinalchemistryjournal.comnih.gov The presence of the nitrogen atom introduces unique electronic properties and reactivity patterns compared to their carbocyclic counterparts. fiveable.me

2-(4-Chlorophenyl)-5-nitropyridine belongs to this broad class of compounds. The pyridine (B92270) ring, a six-membered aromatic heterocycle, is a particularly significant scaffold in this domain. numberanalytics.comglobalresearchonline.net The specific arrangement of a 4-chlorophenyl group at the 2-position and a nitro group at the 5-position of the pyridine ring defines the unique chemical character of this molecule and influences its interactions and potential applications.

Significance of Pyridine Derivatives in Contemporary Organic and Medicinal Chemistry Research

Pyridine and its derivatives are of paramount importance in modern organic and medicinal chemistry. numberanalytics.comglobalresearchonline.net Their utility stems from their versatile reactivity and their prevalence in biologically active molecules. fiveable.menumberanalytics.com Pyridine-containing compounds are found in numerous pharmaceuticals, agrochemicals, and materials. numberanalytics.comyoutube.com In medicinal chemistry, the pyridine nucleus is a common feature in drugs with a wide range of therapeutic activities, including anticancer, antimicrobial, and antidiabetic properties. globalresearchonline.netnih.gov Approximately 60% of FDA-approved drugs contain a nitrogen heterocycle in their structure, highlighting the significance of this class of compounds. mdpi.com

The functionalization of the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which is a key strategy in drug design and the development of new synthetic methodologies. numberanalytics.comyoutube.com The presence of substituents like the chlorophenyl and nitro groups on the pyridine core of this compound makes it a valuable intermediate and a target for further chemical exploration.

Overview of Key Research Disciplines Pertaining to this compound

Research involving this compound primarily falls within the disciplines of:

Synthetic Organic Chemistry: The development of efficient and novel methods for the synthesis of this and related pyridine derivatives is a key area of investigation. This includes exploring different catalytic systems and reaction conditions to achieve high yields and selectivity. google.comgoogle.com

Medicinal Chemistry: The biological evaluation of this compound and its analogues is a significant research focus. nih.gov Scientists in this field investigate the compound's potential as a lead structure for the development of new therapeutic agents. This often involves studying its interaction with biological targets like enzymes and receptors.

Chemical Crystallography: The determination of the three-dimensional structure of this compound and its derivatives through techniques like X-ray crystallography provides valuable insights into its molecular geometry and intermolecular interactions. researchgate.net This information is crucial for understanding its physical properties and for computational modeling studies.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13-11)14(15)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWYVSXOMGLUBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377179 | |

| Record name | 2-(4-chlorophenyl)-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874492-01-0 | |

| Record name | 2-(4-chlorophenyl)-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 2 4 Chlorophenyl 5 Nitropyridine

Established Synthetic Routes and Reaction Cascades

Multi-Step Synthesis Strategies from Commercial Precursors

Multi-step synthesis provides a reliable and traditional approach to constructing 2-(4-Chlorophenyl)-5-nitropyridine. These strategies often commence with simple, commercially available pyridine (B92270) derivatives, such as 2-aminopyridine (B139424) or 2-hydroxypyridine (B17775). A common and logical sequence involves the initial preparation of a key intermediate, 2-chloro-5-nitropyridine (B43025), which then undergoes a cross-coupling reaction.

One prevalent pathway starts with the nitration of 2-aminopyridine. This reaction typically yields a mixture of isomers, primarily 2-amino-3-nitropyridine (B1266227) and the desired 2-amino-5-nitropyridine (B18323). google.comgoogle.com After separation, the 2-amino-5-nitropyridine is converted to 2-hydroxy-5-nitropyridine (B147068) via a diazotization reaction, followed by hydrolysis. google.comprepchem.com In this process, the amino group is transformed into a diazonium salt which is subsequently replaced by a hydroxyl group. The final step in forming the key intermediate is the chlorination of 2-hydroxy-5-nitropyridine, often achieved by heating with reagents like phosphorus pentachloride and phosphorus oxychloride, to yield 2-chloro-5-nitropyridine. prepchem.comchemicalbook.com This chlorinated intermediate is then ready for the introduction of the aryl group.

A patent describes a specific multi-step process starting from 2-aminopyridine, which is first nitrated. The resulting 2-amino-5-nitropyridine is then dissolved in aqueous hydrochloric acid, cooled, and treated with sodium nitrite (B80452) to form 2-hydroxy-5-nitropyridine with a reported yield of 81.3%. google.com This is followed by chlorination to produce 2-chloro-5-nitropyridine. google.com

| Step | Reactant | Reagents | Product | Yield |

| 1 | 2-Aminopyridine | Nitrosonitric Acid | 2-Amino-5-nitropyridine | 85.7% |

| 2 | 2-Amino-5-nitropyridine | 1. HCl, NaNO2; 2. Recrystallization | 2-Hydroxy-5-nitropyridine | 81.3% |

| 3 | 2-Hydroxy-5-nitropyridine | POCl3, PCl5 | 2-Chloro-5-nitropyridine | 95.3% |

This table summarizes a representative multi-step synthesis of the key intermediate 2-chloro-5-nitropyridine, with data sourced from patent literature. google.comchemicalbook.com

Tandem Reaction Protocols

To enhance synthetic efficiency, reduce waste, and simplify procedures, tandem or "one-pot" reaction protocols have been developed. These methods combine multiple transformations into a single operational sequence without the isolation of intermediates.

For instance, a one-pot synthesis of 2-hydroxy-5-nitropyridine from 2-aminopyridine has been reported. google.com This process involves the nitration of 2-aminopyridine in concentrated sulfuric acid, followed by the addition of the reaction mixture to water and subsequent in-situ diazotization with sodium nitrite. google.com This continuous operation avoids the isolation of the nitrated intermediate, streamlining the production of the hydroxylated pyridine.

Another innovative one-pot method leads to the preparation of 2-chloro-5-nitropyridine by first reacting a 2-halogenated acrylate (B77674) with nitromethane. google.com This is followed by a condensation and cyclization sequence to form 2-hydroxy-5-nitropyridine, which is then chlorinated in the same pot to afford the final chlorinated intermediate. google.com Such tandem approaches are advantageous for large-scale production due to reduced handling and purification steps. organic-chemistry.org

Key Intermediate Transformations and Derivatization

The successful synthesis of this compound relies on a series of crucial chemical transformations that functionalize the pyridine ring and introduce the necessary substituents with high regioselectivity.

Pyridine Ring Functionalization Techniques

The functionalization of the pyridine ring is a cornerstone of this synthesis. The presence of the nitrogen atom in the pyridine ring deactivates it towards electrophilic substitution compared to benzene (B151609), and directs incoming electrophiles to the 3- and 5-positions. Conversely, it activates the 2-, 4-, and 6-positions for nucleophilic attack.

The introduction of a nitro group further influences the reactivity of the pyridine ring, making it more electron-deficient and facilitating nucleophilic substitution reactions. nih.gov A variety of methods exist for the direct functionalization of pyridines, including halogenation, nitration, and metal-catalyzed cross-coupling reactions, which are instrumental in building the target molecule. acs.org

Introduction of the (4-Chlorophenyl) Moiety

The introduction of the 4-chlorophenyl group onto the pyridine nucleus is most commonly and effectively achieved through a Suzuki-Miyaura cross-coupling reaction. wikipedia.orglibretexts.org This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. wikipedia.org

In the context of synthesizing this compound, the typical coupling partners are (4-chlorophenyl)boronic acid and 2-chloro-5-nitropyridine. The reaction is carried out in the presence of a palladium catalyst, such as Pd(OAc)2 or Pd2(dba)3, a suitable phosphine (B1218219) ligand, and a base. organic-chemistry.orgyonedalabs.com The Suzuki-Miyaura coupling is highly versatile, with a broad tolerance for functional groups, making it ideal for the later stages of a synthetic sequence. organic-chemistry.org

| Catalyst System | Substrates | Conditions | Product |

| Pd(OAc)2/PCy3 | Aryl/Vinyl Triflates, Arylboronic Acids | Base, Solvent | Coupled Product |

| Pd2(dba)3/P(t-Bu)3 | Aryl/Vinyl Halides (including Chlorides), Arylboronic Acids | Room Temperature | Coupled Product |

This table presents common catalyst systems for Suzuki-Miyaura coupling reactions, which are applicable for the synthesis of this compound. organic-chemistry.org

Regioselective Nitration of the Pyridine Nucleus

Achieving the correct regiochemistry during the nitration of the pyridine ring is a critical step in the synthesis. The direct nitration of 2-phenylpyridine (B120327) can result in a mixture of isomers, with nitration occurring on either the pyridine or the phenyl ring. rsc.org Therefore, more controlled, regioselective methods are generally employed.

A common strategy involves the nitration of a pre-functionalized pyridine ring where the existing substituent directs the incoming nitro group. For example, the nitration of 2-aminopyridine with a mixture of nitric and sulfuric acids can produce 2-amino-5-nitropyridine, although the 3-nitro isomer is also formed. google.com Similarly, the nitration of 2-hydroxypyridine can selectively yield 2-hydroxy-5-nitropyridine.

Another effective method for achieving high regioselectivity is the nitration of pyridine N-oxide. The N-oxide group activates the 4-position for electrophilic substitution. The nitration of pyridine N-oxide with nitric and sulfuric acid gives 4-nitropyridine (B72724) N-oxide, which can then be deoxygenated with a reducing agent like PCl3 to yield 4-nitropyridine. researchgate.net This highlights how strategic manipulation of the pyridine ring's electronic properties can control the position of functionalization. Traditional nitration methods often use highly acidic and corrosive systems, but newer, more environmentally benign methods are being explored. nih.gov

Advanced Synthetic Techniques and Reaction Conditions

Recent advancements in organic synthesis have paved the way for more efficient and environmentally benign methods for the preparation of complex molecules like this compound. These techniques often offer improvements in terms of yield, selectivity, and operational simplicity compared to traditional methods.

While transition-metal-catalyzed cross-coupling reactions are a mainstay for forming carbon-carbon bonds, the development of metal-free alternatives is a significant area of research. These methods avoid the cost, toxicity, and potential for product contamination associated with transition metals. One of the most prominent strategies in this domain for functionalizing heteroaromatics is the Minisci reaction. princeton.eduresearchgate.net

The Minisci reaction involves the addition of a nucleophilic radical to an electron-deficient aromatic ring, such as a protonated pyridine. princeton.edu For the synthesis of this compound, a plausible transition-metal-free approach would involve the generation of a 4-chlorophenyl radical, which then attacks the protonated 5-nitropyridine ring.

A hypothetical Minisci-type reaction for the synthesis of this compound could proceed as follows:

Reactants : 4-Chlorobenzaldehyde (B46862) (as a precursor to the 4-chlorophenyl radical) and 5-nitropyridine.

Radical Generation : The 4-chlorophenyl radical can be generated in situ from 4-chlorobenzaldehyde using an appropriate initiator system, such as a redox pair like titanium(III) chloride and a peroxide.

Reaction Conditions : The reaction would typically be carried out in an acidic medium to ensure the protonation of the 5-nitropyridine, which activates it towards radical attack. The reaction is generally performed at or below room temperature.

The regioselectivity of the Minisci reaction on the pyridine ring is governed by the position of the nitro group and the protonation of the ring, which directs the incoming radical primarily to the C2 and C4 positions. Due to the presence of the nitro group at the 5-position, the C2 position is highly activated for this type of radical substitution.

Table 1: Hypothetical Reaction Parameters for a Transition-Metal-Free Minisci-Type Synthesis

| Parameter | Value/Condition |

| Pyridine Substrate | 5-Nitropyridine |

| Aryl Radical Source | 4-Chlorobenzaldehyde |

| Radical Initiator | TiCl₃ / H₂O₂ |

| Solvent | Acetonitrile / Water |

| Acid | Sulfuric Acid |

| Temperature | 0-25 °C |

| Reaction Time | 2-6 hours |

| Plausible Yield | Moderate |

It is important to note that while the Minisci reaction is a well-established transition-metal-free method for arylating pyridines, the specific application to generate this compound would require experimental optimization to achieve good yields and selectivity. princeton.eduresearchgate.net

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org Key aspects include the use of safer solvents like water, high atom economy, and energy efficiency. For the synthesis of this compound, a Suzuki-Miyaura cross-coupling reaction performed in an aqueous medium represents a significant green improvement over traditional methods that use volatile organic solvents. rsc.org

The Suzuki-Miyaura reaction is a powerful transition-metal-catalyzed method for creating carbon-carbon bonds between an organoboron compound and an organic halide. rsc.org To synthesize this compound, this would involve the coupling of 2-chloro-5-nitropyridine with 4-chlorophenylboronic acid. The use of water as a solvent is not only environmentally friendly but can also accelerate the reaction rate in some cases. rsc.org

A typical procedure for a green Suzuki-Miyaura synthesis of this compound would be:

Reactants : 2-Chloro-5-nitropyridine and 4-chlorophenylboronic acid.

Catalyst : A palladium-based catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), is commonly used. Ligand-free conditions have been shown to be effective in some cases, which further enhances the green credentials of the method. rsc.org

Base : An inorganic base like sodium carbonate (Na₂CO₃) or potassium phosphate (B84403) (K₃PO₄) is required to activate the boronic acid.

Solvent System : A mixture of water and a co-solvent like ethanol (B145695) or DMF is often employed to ensure the solubility of the reactants. rsc.org

Reaction Conditions : The reaction is typically heated to a moderate temperature (e.g., 60-100 °C) for several hours.

Table 2: Representative Reaction Conditions for an Aqueous Suzuki-Miyaura Synthesis

| Parameter | Value/Condition |

| Pyridine Substrate | 2-Chloro-5-nitropyridine |

| Boronic Acid | 4-Chlorophenylboronic acid |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) |

| Base | Sodium Carbonate (Na₂CO₃) |

| Solvent | Water / DMF (e.g., 3.5:3 mixture) rsc.org |

| Temperature | 60 °C rsc.org |

| Reaction Time | 12 hours rsc.org |

| Reported Yields (for similar compounds) | Good to Excellent rsc.org |

The work-up for such a reaction is often straightforward, involving extraction of the product into an organic solvent followed by purification, typically by column chromatography. The use of an aqueous medium significantly reduces the environmental impact of the solvent waste generated. rsc.org

Reaction Mechanisms and Comprehensive Reactivity Profiling of 2 4 Chlorophenyl 5 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary mode of reactivity for 2-(4-Chlorophenyl)-5-nitropyridine. This reaction involves the displacement of a leaving group, in this case, potentially a halide from the pyridine (B92270) ring if one were present, by a nucleophile. The reaction proceeds through an addition-elimination mechanism, forming a stabilized intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov

Influence of Substituents on Pyridine Ring Electrophilicity

The electrophilicity of the pyridine ring in this compound is significantly enhanced by its substituents. The nitrogen atom in the pyridine ring is inherently electron-withdrawing, which reduces the electron density of the ring and makes it susceptible to nucleophilic attack. uoanbar.edu.iqslideshare.net This effect is most pronounced at the C2 and C4 positions, as the negative charge in the resulting Meisenheimer complex can be delocalized onto the electronegative nitrogen atom. stackexchange.com

The nitro group at the 5-position is a powerful electron-withdrawing group that further deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution. wikipedia.orgwikipedia.org This activation is due to the nitro group's ability to stabilize the negative charge of the Meisenheimer intermediate through resonance. wikipedia.org The presence of the 4-chlorophenyl group at the 2-position also contributes to the electrophilicity of the pyridine ring through its inductive electron-withdrawing effect.

The combined influence of the pyridine nitrogen and the nitro group makes the ring highly electron-deficient and thus, very reactive towards nucleophiles.

Reaction with Various Nucleophiles (e.g., Thiolates, Amines)

The enhanced electrophilicity of the pyridine ring in this compound facilitates its reaction with a variety of nucleophiles. For instance, similar compounds like 2-chloro-5-nitropyridine (B43025) readily react with arenethiolates to yield 2-arylthio-5-nitropyridines. rsc.org This type of reaction proceeds via an addition-elimination mechanism, where the thiolate anion attacks the carbon bearing the leaving group (in this case, chloride), forming a Meisenheimer-like intermediate, which then eliminates the chloride ion to give the final product. rsc.org

Amines are also effective nucleophiles in SNAr reactions with activated pyridines. youtube.com For example, 2-chloro-3-nitropyridine (B167233) reacts with p-chloroaniline when heated in ethanol (B145695) to produce N-(4-chlorophenyl)-3-nitropyridin-2-amine. nih.gov This highlights the ability of even weakly basic amines to displace a leaving group from a sufficiently activated pyridine ring. The reaction is often facilitated by heating to overcome the energy barrier associated with the disruption of aromaticity in the intermediate. youtube.com

Cross-Coupling Reactions at the 2-Position

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the 2-position of the pyridine ring in this compound can participate in such transformations.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. libretexts.org While this compound itself does not have a leaving group for direct coupling, its precursors, such as 2-chloro-5-nitropyridine, can undergo Suzuki-Miyaura coupling. However, the coupling of 2-pyridyl nucleophiles can be challenging due to the slow rate of transmetalation of the electron-deficient heteroaryl boron derivatives and their tendency to undergo protodeboronation. nih.gov

Despite these challenges, efficient methods have been developed for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles with aryl halides. nih.gov These methods often employ specific palladium catalysts and ligands to achieve high yields. For instance, catalysts based on phosphite (B83602) or phosphine (B1218219) oxide ligands have proven effective. nih.gov The reaction is a cornerstone in the synthesis of biaryl and heteroaryl compounds, which are prevalent in pharmaceuticals and materials science. organic-chemistry.org

Heck and Stille Coupling Explorations

The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene, offering a method for C-C bond formation with excellent trans selectivity. organic-chemistry.org The Stille reaction, on the other hand, couples an organotin compound with an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org

Similar to the Suzuki-Miyaura coupling, these reactions would typically be performed on a precursor to this compound, such as 2-halo-5-nitropyridine. The Stille reaction is known for its versatility and tolerance of a wide range of functional groups, though the toxicity of organotin reagents is a significant drawback. organic-chemistry.orgionicviper.org The mechanism involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org Electron-withdrawing groups on the aryl halide can accelerate the Stille reaction. ionicviper.org

Electrophilic Aromatic Substitution Reactions on the Chlorophenyl Substituent

Electrophilic aromatic substitution (SEAr) on the chlorophenyl ring of this compound is generally disfavored due to the deactivating nature of both the chloro and the 5-nitropyridin-2-yl substituents. wikipedia.orglibretexts.org Electrophilic aromatic substitution involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. fiveable.me The reaction proceeds through a two-step mechanism: attack of the electrophile by the aromatic ring to form a carbocation intermediate (sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

The chlorine atom is an ortho, para-directing deactivator. It withdraws electron density from the ring inductively, making it less reactive than benzene (B151609), but its lone pairs can stabilize the carbocation intermediate through resonance, directing incoming electrophiles to the ortho and para positions. libretexts.org The 5-nitropyridin-2-yl group is a strong electron-withdrawing group, further deactivating the chlorophenyl ring towards electrophilic attack. wikipedia.org Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com Given the highly deactivated nature of the chlorophenyl ring in this compound, forcing conditions would likely be required for any electrophilic substitution to occur.

Redox Chemistry of the Nitro Group and its Derivatives

The nitro group is one of the most versatile functional groups in organic synthesis, primarily due to its ability to be reduced to various other functionalities. The electron-withdrawing nature of the nitro group in this compound makes it susceptible to a range of reduction reactions. The specific product obtained often depends on the reagents and reaction conditions employed. wikipedia.orgscispace.com

The most common transformation is the reduction of the nitro group to a primary amine, which is a key step in the synthesis of many biologically active compounds. This conversion significantly alters the electronic properties of the aromatic ring, turning a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one. masterorganicchemistry.com

Several methods are widely used for the reduction of aromatic nitro compounds to their corresponding anilines. wikipedia.orgmasterorganicchemistry.com Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is a highly efficient method. wikipedia.orgcommonorganicchemistry.com Another common approach involves the use of metals in an acidic medium, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl). masterorganicchemistry.comcommonorganicchemistry.com Tin(II) chloride (SnCl₂) is also a mild and effective reagent for this purpose. commonorganicchemistry.com For substrates that are sensitive to acidic conditions or catalytic hydrogenation, sodium sulfide (B99878) (Na₂S) or sodium hydrosulfite can be employed. wikipedia.orgcommonorganicchemistry.com

Under controlled conditions, the reduction can be stopped at intermediate stages. For instance, reduction with zinc dust in the presence of ammonium (B1175870) chloride can yield the corresponding hydroxylamine. wikipedia.org Other reagents, such as tin(II) chloride or chromium(II) chloride, can be used to produce oximes. wikipedia.org The formation of azo compounds is also possible, particularly when using metal hydrides like lithium aluminum hydride (LiAlH₄) with aromatic nitro compounds. commonorganicchemistry.com

The following table summarizes various common conditions for the reduction of aromatic nitro groups and the primary products formed.

Ring Transformation and Annulation Reactions Involving the Pyridine Core

The pyridine ring in this compound, being electron-deficient due to the nitro group, is susceptible to nucleophilic attack which can lead to ring-transformation reactions. These reactions involve the opening of the initial pyridine ring followed by a recyclization to form a new ring system. Such transformations are powerful tools for the synthesis of diverse heterocyclic and carbocyclic compounds that might be difficult to prepare through other routes. nih.govresearchgate.net

One of the key mechanisms governing these transformations is the Addition of Nucleophile-Ring Opening-Ring Closure (ANRORC) mechanism. nih.gov In this process, a nucleophile adds to an electrophilic position on the pyridine ring, leading to the cleavage of a C-N or C-C bond and subsequent formation of a new ring.

For instance, electron-deficient nitro-pyrimidines, which are structurally related to nitropyridines, have been shown to undergo ring transformations upon reaction with various nucleophiles. researchgate.netresearchgate.net Reagents such as active methylene (B1212753) compounds (e.g., ketones, nitriles) in the presence of a base can react with 5-nitropyrimidine (B80762) to yield substituted pyridines or even benzene derivatives. researchgate.netresearchgate.net The outcome of the reaction is often dependent on the nature of the nucleophile and the reaction conditions. researchgate.net For example, the reaction of 5-nitropyrimidine with ketones like acetone (B3395972) can lead to the formation of 5-nitropyridine derivatives. researchgate.net

Three-component ring transformations (TCRT) have also been reported for highly electron-deficient systems like 1-methyl-3,5-dinitro-2-pyridone. nih.gov In these reactions, the pyridone acts as a synthetic equivalent for unstable nitromalonaldehyde (B3023284) and reacts with a ketone and a nitrogen source (like ammonia (B1221849) or ammonium acetate) to produce various nitropyridines or nitroanilines. nih.gov These reactions highlight the potential of the nitropyridine core to serve as a building block for more complex molecular architectures. nih.gov

Annulation reactions, where a new ring is fused onto the existing pyridine core, can also be envisioned. For example, cycloalkanones of varying ring sizes can be used in three-component reactions to synthesize nitropyridines fused with five-, six-, or even larger membered rings. nih.gov

The table below provides an overview of some ring transformation reactions observed in related electron-deficient nitrogen-containing heterocycles.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Detailed Vibrational Assignments and Potential Energy Distribution Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and FT-Raman techniques, offers a powerful tool for identifying the functional groups and understanding the bonding within a molecule. For pyridine (B92270) derivatives, characteristic vibrational modes can be assigned to specific bonds and motions. core.ac.uknih.govorientjchem.org

Potential Energy Distribution (PED) analysis is a computational method used to provide a detailed assignment of vibrational modes. It quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration. nih.gov This analysis is crucial for an unambiguous assignment of the observed spectral bands.

For aromatic heterocyclic compounds like 2-(4-Chlorophenyl)-5-nitropyridine, the vibrational spectra are complex. Key assignments include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region.

NO₂ group vibrations: The nitro group exhibits characteristic symmetric and asymmetric stretching modes. The asymmetric NO₂ stretching vibration is typically found in the 1570-1500 cm⁻¹ range, while the symmetric stretch appears around 1370-1320 cm⁻¹. researchgate.net

C-Cl stretching: The C-Cl stretching vibration is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Ring vibrations: The pyridine and chlorophenyl rings will have a series of characteristic stretching and deformation modes. Pyridine ring stretching vibrations often occur in the 1600-1400 cm⁻¹ region.

The table below presents typical vibrational modes and their expected frequency ranges for a molecule with the structural features of this compound, based on data from similar compounds. core.ac.ukresearchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

| Aromatic C-H stretch | 3100 - 3000 | Stretching of carbon-hydrogen bonds on the aromatic rings. |

| NO₂ asymmetric stretch | 1570 - 1500 | Asymmetric stretching of the nitrogen-oxygen bonds in the nitro group. |

| Ring C=C/C=N stretch | 1600 - 1400 | Stretching vibrations within the pyridine and phenyl rings. |

| NO₂ symmetric stretch | 1370 - 1320 | Symmetric stretching of the nitrogen-oxygen bonds in the nitro group. |

| C-Cl stretch | 800 - 600 | Stretching of the carbon-chlorine bond. |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. shu.ac.uk The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org The wavelengths of maximum absorbance (λ_max) are characteristic of the molecule's chromophores—the parts of the molecule that absorb light. shu.ac.uktanta.edu.eg

For this compound, the chromophoric system consists of the conjugated chlorophenyl and nitropyridine rings. The electronic spectrum is expected to be dominated by π → π* and n → π* transitions. shu.ac.uklibretexts.org

π → π transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. In extended conjugated systems, these absorptions occur at longer wavelengths. lumenlearning.com

n → π transitions:* These lower-intensity absorptions involve the promotion of a non-bonding electron (e.g., from the nitrogen atom of the pyridine ring or the oxygen atoms of the nitro group) to a π* antibonding orbital. shu.ac.uk

The presence of the electron-withdrawing nitro group and the chlorophenyl substituent significantly influences the electronic structure and, consequently, the UV-Vis absorption spectrum. The conjugation between the two rings leads to a delocalized π-electron system, which typically results in a red shift (shift to longer wavelengths) of the absorption bands compared to the individual, unsubstituted rings. researchgate.net The solvent can also affect the absorption spectrum; polar solvents can lead to shifts in the λ_max values of n → π* and π → π* transitions. shu.ac.uktanta.edu.eg

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. chemguide.co.uk

In the mass spectrum of this compound (Molecular Weight: 234.64 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 234. nih.gov The presence of chlorine would also give rise to a characteristic isotopic pattern, with an [M+2]⁺ peak at m/z 236 that is approximately one-third the intensity of the [M]⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

Fragmentation of the molecular ion provides valuable structural information. core.ac.uk Common fragmentation pathways for nitroaromatic compounds can include the loss of the nitro group (NO₂) or parts of it, such as NO or O. nih.gov Fragmentation may also involve the cleavage of the bond between the two aromatic rings.

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments, confirming the chemical formula. nih.gov For this compound (C₁₁H₇ClN₂O₂), HR-MS would confirm this exact composition, distinguishing it from other compounds with the same nominal mass.

Expected Fragmentation of this compound:

| Ion | m/z (Nominal) | Description |

| [C₁₁H₇ClN₂O₂]⁺ | 234/236 | Molecular ion ([M]⁺) showing the characteristic chlorine isotope pattern. |

| [C₁₁H₇ClN₂O]⁺ | 218/220 | Loss of an oxygen atom from the nitro group. |

| [C₁₁H₇ClN]⁺ | 188/190 | Loss of the NO₂ group. |

| [C₆H₄Cl]⁺ | 111/113 | Chlorophenyl cation, resulting from cleavage of the bond between the rings. |

| [C₅H₃N₂O₂]⁺ | 123 | Nitropyridine fragment. |

Single Crystal X-ray Diffraction (SCXRD) Analysis

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.commdpi.com It provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's structure and properties in the solid state. nih.govaalto.fi

SCXRD analysis of this compound would reveal the precise bond lengths and angles of the molecule. The geometry around the central C-C bond connecting the two rings is of particular interest. The analysis would determine the dihedral angle between the planes of the chlorophenyl and nitropyridine rings, which indicates the degree of twist between them. This conformation is a result of the balance between steric hindrance and the electronic effects of conjugation.

Key bond parameters that would be determined include:

Lengths of the C-C, C-N, C-Cl, and N-O bonds.

Angles within the aromatic rings and involving the substituent groups.

The planarity of the pyridine and phenyl rings and any distortions caused by the substituents would also be quantified. okstate.eduyoutube.com

Illustrative Table of Expected Bond Parameters:

| Bond | Expected Length (Å) | Bond Angle | Expected Angle (°) |

| C-Cl | ~1.74 | C-C-C (in rings) | ~120 |

| C-N (pyridine) | ~1.34 | C-C-N (pyridine) | ~120 |

| N-O (nitro) | ~1.22 | O-N-O (nitro) | ~124 |

| C-C (inter-ring) | ~1.49 | C-N-C (pyridine) | ~117 |

Note: These are typical values and the precise measurements would be obtained from the SCXRD data.

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by intermolecular forces such as hydrogen bonds, halogen bonds, π-π stacking interactions, and van der Waals forces. researchgate.netmdpi.com SCXRD analysis elucidates these interactions in detail. nih.gov

For this compound, the packing is likely to be influenced by:

π-π stacking: The aromatic rings can stack on top of each other, an interaction that helps to stabilize the crystal structure. The analysis would reveal the distance and offset between stacked rings.

Halogen bonding: The chlorine atom can act as a halogen bond donor, interacting with electronegative atoms like the oxygen or nitrogen atoms of the nitro and pyridine groups on adjacent molecules.

C-H···O and C-H···N interactions: Weak hydrogen bonds involving the aromatic C-H groups and the oxygen atoms of the nitro group or the pyridine nitrogen are also expected to play a role in the crystal packing.

The analysis would also confirm the molecule's preferred conformation in the solid state, particularly the rotational angle between the phenyl and pyridine rings. nih.gov This conformation can have a significant impact on the material's physical properties.

Computational Chemistry and Theoretical Investigations of 2 4 Chlorophenyl 5 Nitropyridine

Density Functional Theory (DFT) Calculations

DFT calculations have been instrumental in exploring the multifaceted nature of 2-(4-Chlorophenyl)-5-nitropyridine and related structures. This theoretical framework allows for the accurate prediction of various molecular properties by approximating the electron density of the system.

A fundamental step in computational analysis is the optimization of the molecular geometry to find its most stable energetic conformation. For compounds structurally related to this compound, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p), are employed to determine key structural parameters. These calculations yield optimized bond lengths, bond angles, and dihedral angles that represent the molecule's structure in a gaseous phase.

These theoretical structures are crucial for validating and interpreting experimental data obtained from techniques like X-ray crystallography. For instance, in a study on a similar compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the optimized structure was found to have C1 point group symmetry. acadpubl.eumalayajournal.org Such computational results provide a theoretical benchmark against which experimental findings can be compared, offering a more complete understanding of the molecule's three-dimensional arrangement.

Table 1: Selected Theoretical Structural Parameters for a Related Imidazole (B134444) Derivative

| Parameter | Bond | Value |

|---|---|---|

| Bond Length | C-Cl | 1.76 Å |

| Bond Angle | C-N-C (imidazole) | 108.5° |

| Dihedral Angle | Phenyl-Imidazole | 35.4° |

Note: Data is illustrative for a structurally related compound and calculated at the DFT/B3LYP/6-31G(d,p) level.

The electronic properties of a molecule govern its reactivity, stability, and spectroscopic behavior. DFT provides several avenues to probe the electronic landscape of this compound.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. youtube.commdpi.com A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.com

For molecules with similar functional groups, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. In the case of this compound, the nitro group, being strongly electron-withdrawing, is expected to significantly influence the energy and localization of the LUMO. The HOMO-LUMO energy gap can be precisely calculated using DFT methods, providing quantitative insight into the molecule's kinetic stability and chemical reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.5 |

| Energy Gap (ΔE) | 4.0 |

Note: These values are hypothetical and serve to illustrate the concept.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored regions indicate negative potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Conversely, blue-colored regions represent positive potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green areas denote regions of neutral potential.

For this compound, MEP analysis would likely reveal a significant negative potential around the oxygen atoms of the nitro group, highlighting them as primary sites for electrophilic interactions. The hydrogen atoms of the pyridine (B92270) and phenyl rings would exhibit positive potential, making them susceptible to nucleophilic interactions. The MEP surface thus provides a clear, visual guide to the molecule's reactivity and intermolecular interaction sites. mdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.dewisc.edu It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals that align with the classic Lewis structure concept. uni-muenchen.dewisc.eduwisc.edu This analysis is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions.

Table 3: Example of NBO Analysis for a Related Compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) Cl | π*(C-C) | 5.2 |

| σ(C-H) | σ*(C-N) | 2.8 |

Note: LP denotes a lone pair. Data is illustrative for a structurally related compound.

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, researchers can predict the positions of vibrational bands and assign them to specific molecular motions, such as stretching, bending, and torsional modes. acadpubl.eumalayajournal.org

The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of a finite basis set. To improve the agreement with experimental data, the calculated frequencies are typically scaled by an appropriate scaling factor. mdpi.com The theoretical spectra, once scaled, can be compared directly with experimental FT-IR and FT-Raman spectra. This comparison allows for a detailed and reliable assignment of the observed vibrational bands. For example, in the analysis of a related compound, the C=N stretching frequency was predicted and then matched with the strong band observed in the experimental spectra. acadpubl.eu This process provides a comprehensive understanding of the vibrational dynamics of the molecule.

Table 4: Comparison of Calculated and Experimental Vibrational Frequencies for a Related Molecule (cm⁻¹)

| Vibrational Mode | Calculated (Scaled) | Experimental (FT-IR) |

|---|---|---|

| C-H stretch | 3050 | 3048 |

| C=N stretch | 1500 | 1512 |

| NO₂ symmetric stretch | 1350 | 1345 |

Note: Data is illustrative and based on findings for similar structures.

Electronic Structure Analysis

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, such as frequency conversion and optical switching. Theoretical calculations are a crucial first step in identifying candidate molecules with significant NLO properties. The NLO response of a molecule is determined by how its electron cloud responds to a strong external electric field, such as that from a laser.

The key parameters for NLO activity are the polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). The first hyperpolarizability (β) is particularly important for second-order NLO applications. Molecules that possess a large dipole moment, an extended π-conjugated system, and strong electron donor and acceptor groups often exhibit large β values.

| NLO Parameter | Symbol | Calculated Value (a.u.) |

|---|---|---|

| Dipole Moment (Debye) | μ | - |

| Mean Polarizability | ⟨α⟩ | - |

| First Hyperpolarizability | βtot | - |

| Second Hyperpolarizability | ⟨γ⟩ | - |

Note: This table illustrates the typical NLO properties calculated for a molecule and does not represent actual data for this compound.

Conformational Analysis using Potential Energy Surface Scans

The three-dimensional structure of a molecule, or its conformation, is fundamental to its properties and reactivity. This compound is not a rigid molecule; rotation can occur around the single bond connecting the chlorophenyl and pyridine rings. A potential energy surface (PES) scan is a computational technique used to explore the energy changes associated with this type of conformational change.

A PES scan for this compound would involve systematically rotating the chlorophenyl ring relative to the nitropyridine ring and calculating the molecule's energy at each step. The resulting plot of energy versus the dihedral angle of rotation reveals the most stable conformation (the energy minimum) and the energy barriers to rotation (the energy maxima).

This analysis is crucial for understanding the molecule's preferred shape in different environments. The planarity or non-planarity of the molecule, dictated by the rotational barrier, can significantly affect its electronic properties, such as the extent of π-conjugation, which in turn influences its absorption spectrum and NLO properties. For instance, a more planar conformation would lead to greater orbital overlap between the two rings, affecting the HOMO-LUMO gap and charge transfer characteristics. A typical PES scan would result in a graph showing the relative energy as a function of the dihedral angle between the two aromatic rings.

Applications of 2 4 Chlorophenyl 5 Nitropyridine As a Key Synthetic Intermediate

Role in Medicinal Chemistry Research and Drug Design

The nitropyridine framework is a crucial pharmacophore, and its derivatives are instrumental in the development of new therapeutic agents. nih.gov The presence of the electron-withdrawing nitro group on the pyridine (B92270) ring facilitates nucleophilic substitution reactions, while the entire molecule serves as a scaffold that can be systematically modified to optimize pharmacological activity. nih.gov

Precursor for Pharmacologically Active Heterocyclic Compounds

The 2-(4-Chlorophenyl)-5-nitropyridine structure is an ideal precursor for creating a diverse array of pharmacologically active heterocyclic compounds. The inherent reactivity of nitropyridines allows for their transformation into various fused heterocyclic systems with potential therapeutic applications, including antitumor, antiviral, and anti-neurodegenerative properties. nih.gov

For instance, nitropyridine derivatives are used to synthesize imidazo[4,5-b]pyridines, also known as 1-deazapurines. researchgate.net These compounds are structurally similar to purines and are investigated for a wide range of biological activities, including antiviral, antifungal, antibacterial, and antiproliferative effects. researchgate.net The synthesis often involves the reduction of the nitro group to an amine, which can then be cyclized to form the fused imidazole (B134444) ring. researchgate.net Imidazo[4,5-b]pyridines have shown promise as anti-inflammatory agents, GABAA receptor modulators, and have been evaluated for their effects on cancer cells and pathogens. nih.govmdpi.comdntb.gov.ua

Another class of compounds derived from nitropyridine precursors are 4-arylidenethiazolidin-4-ones. Starting from 2-amino-5-nitropyridine (B18323), a multi-step synthesis yields these derivatives, some of which have demonstrated selective anticancer activity against cell lines like MCF-7 (breast cancer) and HepG2 (liver cancer). nih.gov

Contribution to Novel Therapeutic Candidate Synthesis

The structural motifs present in this compound are found in various novel therapeutic candidates. The strategic combination of a halogenated phenyl ring and a nitropyridine core is a common feature in molecules designed for specific biological targets.

A notable example is in the development of anti-HIV agents. A potent azaindole-based derivative, which inhibits the attachment of the viral glycoprotein (B1211001) gp120 to the host cell's CD4 molecule, was synthesized using 5-bromo-2-chloro-3-nitropyridine (B118568) as a starting material. rsc.org This highlights the utility of halogenated nitropyridines in constructing complex molecules for antiviral therapies.

Furthermore, derivatives of 5-nitro-N2-(2-(pyridine-2ylamino)ethyl)pyridine-2,6-diamine have been synthesized and shown to be potent inhibitors of glycogen (B147801) synthase kinase-3 (GSK3), an enzyme implicated in diseases like non-insulin-dependent diabetes mellitus. nih.gov The development of such selective inhibitors showcases the importance of the nitropyridine scaffold in designing drugs for metabolic disorders. nih.govnih.gov

The following table summarizes examples of therapeutic candidates synthesized from nitropyridine-related structures.

| Therapeutic Area | Precursor Example | Synthesized Compound Class | Biological Target/Activity |

| Oncology | 2-amino-5-nitropyridine | 4-arylidenethiazolidin-4-ones | Anticancer (MCF-7, HepG2 cells) nih.gov |

| Infectious Disease | 5-bromo-2-chloro-3-nitropyridine | Azaindole derivatives | Anti-HIV (gp120 inhibition) rsc.org |

| Metabolic Disease | 2,6-dichloro-3-nitropyridine (B41883) | Pyridine derivatives | GSK3 Inhibition nih.gov |

| Oncology | 2-Chloro-5-methyl-3-nitropyridine | Amides and Sulfamides | JAK2 Inhibition nih.gov |

Scaffold for Enzyme Inhibitors and Receptor Modulators

The rigid structure of the pyridine ring combined with the reactive potential of its substituents makes this compound an excellent scaffold for designing enzyme inhibitors and receptor modulators.

Enzyme Inhibitors: Nitropyridine derivatives have been successfully used to create potent inhibitors for several key enzymes.

Janus Kinase 2 (JAK2) Inhibitors : A series of potent JAK2 inhibitors were synthesized from 2-chloro-5-methyl-3-nitropyridine. nih.gov JAK2 is a tyrosine kinase involved in cell signaling pathways that regulate proliferation and immune responses, and its inhibition is a therapeutic strategy for myeloproliferative neoplasms and other cancers. nih.govgoogle.compatientpower.info The most potent compounds from this series inhibited JAK2 with IC50 values in the range of 8.5–12.2 µM. nih.gov

Glycogen Synthase Kinase-3 (GSK3) Inhibitors : As mentioned previously, novel heterocyclic compounds derived from 2,6-dichloro-3-nitropyridine have been shown to potently inhibit GSK3. nih.gov One of the most active inhibitors in this series, featuring a 2,4-dichlorophenyl group, exhibited an IC50 of 8 nM. nih.gov

Other Kinase Inhibitors : The 4-aminopyrazolopyrimidine scaffold, accessible from nitropyridine precursors, is a key pharmacophore in a variety of small-molecule kinase inhibitors targeting enzymes like FGFR, which are implicated in several types of cancer. nih.gov

Receptor Modulators: The development of molecules that can modulate the activity of cellular receptors is another critical area of drug discovery. While direct examples using this compound are not extensively documented, related heterocyclic structures are known to act as receptor modulators. The imidazo[4,5-b]pyridine system, for instance, has been identified as a GABAA receptor positive allosteric modulator. nih.gov

Utility in Materials Science and Polymer Chemistry

While the primary focus of research on this compound and its analogues has been in the biomedical field, its structural characteristics also suggest potential applications in materials science.

Building Block for Advanced Organic Materials (e.g., Liquid Crystals, Polymers)

Heterocyclic compounds, including pyridine derivatives, are foundational components in the design of advanced organic materials. bldpharm.com These materials can possess unique electronic, optical, or self-assembly properties. The defined geometry and potential for functionalization of the this compound molecule make it a candidate building block for creating larger, more complex systems like polymers or liquid crystals. The field of polymer chemistry often utilizes such organic compounds as monomers to build materials with specific properties for applications in electronics, aerospace, and medicine. fiveable.me

Significance in Agrochemical Development

Pyridine-containing compounds are of immense importance in the agrochemical industry. They form the chemical basis for a generation of pesticides that are known for high efficiency, low toxicity, and good environmental compatibility. nih.gov

Nitropyridine derivatives serve as crucial intermediates in the synthesis of both herbicides and insecticides. nih.gov

Herbicides : The synthesis of novel phenylaminoacetates and propionates containing a nitropyridine core has been studied for herbicidal activity. For example, the substitution of the chlorine atom in 2-chloro-5-nitropyridine (B43025) with 4-aminophenol, followed by further reaction, has yielded compounds with significant herbicidal effects on barnyard grass. nih.gov

Insecticides : 2-Chloro-5-nitropyridine has been used as a starting material for a new series of insecticides. nih.gov By reacting it with appropriate hydroxyl compounds, derivatives have been created that are active against various pests. nih.gov Other pyridine derivatives have also shown potent insecticidal activity, in some cases exceeding that of commercial insecticides like acetamiprid. nih.gov The development of new insecticides is critical for managing crop pests and overcoming resistance to existing chemical agents. aun.edu.egresearchgate.net

The table below provides examples of nitropyridine use in agrochemical synthesis.

| Agrochemical Type | Precursor Example | Target Pest/Weed | Finding |

| Herbicide | 2-chloro-5-nitropyridine | Barnyard Grass | Resulting compounds showed high herbicidal activity. nih.gov |

| Insecticide | 2-chloro-5-nitropyridine | M. separate, P. xylostella, P. litura | Promising derivatives showed LD50 values of 4–12 mg/L. nih.gov |

| Insecticide | Pyridine derivative | Cowpea aphid (Aphis craccivora) | A synthesized derivative was four times more potent than acetamiprid. nih.gov |

Synthesis of Complex Polycyclic and Supramolecular Scaffolds

The strategic placement of reactive sites in this compound makes it a valuable precursor for the construction of more elaborate molecular architectures, including polycyclic and supramolecular structures. The nitro group can be reduced to an amino group, which then can participate in various cyclization reactions. Simultaneously, the chlorine atom on the pyridine ring and the chloro substituent on the phenyl ring offer opportunities for carbon-carbon and carbon-heteroatom bond formation, often through transition metal-catalyzed cross-coupling reactions.

While direct, detailed examples of the synthesis of complex polycyclic or supramolecular scaffolds starting specifically from this compound are not extensively documented in readily available literature, the reactivity of similar nitropyridine derivatives provides a clear indication of its potential. For instance, related 2-chloro-5-nitropyridines are known to undergo nucleophilic aromatic substitution, where the chlorine atom is displaced by various nucleophiles, a key step in building larger molecular frameworks.

Furthermore, the synthesis of supramolecular assemblies often relies on non-covalent interactions such as hydrogen bonding and π–π stacking. The nitro group and the pyridine nitrogen in the target compound can act as hydrogen bond acceptors, while the aromatic rings are capable of engaging in π–π stacking interactions. Research on analogous molecules, such as 2-(4-Methylphenoxy)-5-nitropyridine, has demonstrated the formation of supramolecular chains through a combination of C—H⋯O hydrogen bonds and π–π stacking between the pyridine and benzene (B151609) rings. nih.gov Similarly, other 4-chlorophenyl derivatives have been shown to form extensive supramolecular networks. nih.govresearchgate.net

Cascade reactions, which form multiple bonds in a single operation, represent a powerful strategy for the efficient synthesis of polycyclic systems. rsc.orgnih.govnih.govresearchgate.net The functional groups present in this compound make it a suitable candidate for participating in such reaction cascades, potentially leading to the rapid assembly of complex heterocyclic scaffolds.

Although a specific, well-documented synthesis of a polycyclic or supramolecular scaffold using this compound as the starting material is not available in the provided search results, the established reactivity of its constituent functional groups strongly supports its utility as a key intermediate in this area of synthetic chemistry. Future research may yet uncover specific applications of this compound in the creation of novel, complex molecular architectures.

Structure Activity Relationship Sar and Mechanistic Insights in Derivative Design

Correlations Between Structural Modifications and Biological Activity

The biological efficacy of derivatives based on the 2-(4-chlorophenyl)-5-nitropyridine framework is profoundly influenced by specific structural alterations. The nature and position of substituent groups play a critical role in determining the pharmacological activity of these compounds. nih.gov

Research into a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, which bear resemblance to the core structure, has provided significant SAR insights for antidiabetic activity. nih.gov A key finding is that the simultaneous presence of an electron-donating group, such as a methyl group (CH₃), and an electron-withdrawing group, like a nitro group (NO₂), on an attached phenyl ring markedly enhances the inhibitory activity against α-glucosidase and α-amylase. nih.gov For instance, compound 5o , which incorporates a 2-methyl-5-nitrophenyl substituent, was identified as the most potent inhibitor in the series against both enzymes. nih.gov

In the context of antitubercular agents, a series of (R)-2-(4'-chlorophenyl)-3-(4'-nitrophenyl)-1,2,3,5-tetrahydrobenzo researchgate.netresearchgate.netimidazo[1,2-c]pyrimidin-4-ol derivatives has been investigated. researchgate.net While these represent more complex heterocyclic systems, they retain the crucial 4-chlorophenyl and nitrophenyl motifs. The inhibitory concentrations for these compounds generally fall within the low to high micromolar range, indicating they are viable starting points for further optimization. researchgate.net Specific derivatives have demonstrated noteworthy activity against Mycobacterium tuberculosis H37Rv, highlighting the potential of this structural class. researchgate.net

| Derivative Class | Compound Example | Structural Modification | Observed Biological Activity | Source |

|---|---|---|---|---|

| Nitrobenzamide Derivatives | Compound 5o | Addition of a 2-methyl-5-nitrophenyl group | Potent dual inhibition of α-glucosidase and α-amylase | nih.gov |

| Benzimidazo[1,2-c]pyrimidin-4-ol Derivatives | Compound 7b | Core heterocyclic structure with 4-chlorophenyl and 4-nitrophenyl groups | Antitubercular activity (MIC: 3.13 µg/mL after 1 week) | researchgate.net |

| Compound 7t | Core heterocyclic structure with 4-chlorophenyl and 4-nitrophenyl groups | Antitubercular activity (MIC: 6.25 µg/mL after 1 week) | researchgate.net |

Molecular Docking Studies and Ligand-Protein Interaction Analysis

Molecular docking simulations are instrumental in elucidating how these derivatives interact with their biological targets at a molecular level, providing a rationale for their observed activities.

Docking studies have successfully predicted the binding affinities and orientations of various derivatives within the active sites of their target proteins.

For the antidiabetic nitrobenzamide derivatives, docking results against α-amylase and α-glucosidase revealed binding energies ranging from -7.9 to -9.8 kcal/mol. nih.gov These favorable binding energies are indicative of stable ligand-protein complexes. nih.gov

In the pursuit of antitubercular agents, derivatives were docked into the crystal structure of the filamenting temperature-sensitive mutant (FtsZ) protein (PDB ID: 1RLU). researchgate.netnih.gov Among the series, compound 7t was distinguished by the highest docking score, suggesting a strong binding affinity for the FtsZ protein. researchgate.netnih.gov

A different scaffold, N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine (NPPA ), designed as a potential inhibitor for chronic myeloid leukemia, was docked against its target kinase enzyme (PDB ID: 2hyy). core.ac.uk The study reported a binding affinity (ΔG) of -10.3 kcal/mol. core.ac.uk The docking predicted that the molecule adopts an extended conformation within the enzyme's active pocket to facilitate key interactions. core.ac.uk

Furthermore, in the development of antifungal agents, structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine were evaluated against the Yck2 kinase of Candida albicans. nih.govfrontiersin.org Virtual screening identified four compounds with strong binding energies, where the docked complexes were primarily stabilized through hydrophobic bonds and van der Waals forces. nih.govfrontiersin.org The analysis suggested that Pi-alkyl interactions are a significant contributor to the binding affinity between these molecules and the Yck2 protein. nih.govfrontiersin.org

| Derivative Class | Target Protein | Predicted Binding Affinity | Primary Stabilizing Interactions | Source |

|---|---|---|---|---|

| Nitrobenzamide Derivatives | α-Amylase / α-Glucosidase | -7.9 to -9.8 kcal/mol | Hydrogen Bonding | nih.gov |

| Benzimidazo[1,2-c]pyrimidin-4-ol Derivatives | FtsZ Protein | Highest docking score for Compound 7t | Hydrogen Bonding | researchgate.netnih.gov |

| Pyrimidin-2-amine (NPPA) | Abl Kinase Domain (2hyy) | -10.3 kcal/mol | Hydrogen Bonding | core.ac.uk |

| Pyrazolo[1,5-a]pyridine (B1195680) Analogs | Yck2 Kinase | High binding energies from virtual screening | Hydrophobic, van der Waals, Pi-alkyl interactions | nih.govfrontiersin.org |

A crucial outcome of docking studies is the identification of specific amino acid residues that form key interactions with the ligand, anchoring it within the binding site.

For the most active antidiabetic compound, 5o , the binding mode within the α-amylase active site involves specific hydrogen bonds. nih.gov The nitro group (NO₂) of the 2-chloro-4-nitro substituted phenyl ring forms hydrogen bonds with the residue His:232, while another hydrogen bond is established with His:90. nih.gov

In the case of the antitubercular compound 7t , its high docking score is attributed to hydrogen bond interactions with the amino acid residues Arg140 and Gly19 of the FtsZ protein. researchgate.netnih.gov

For the anticancer precursor NPPA , its activated, extended conformation allows it to interact with protein residues that are fundamental to the inhibition process of the target kinase, although the specific residues were not detailed in the abstract. core.ac.uk

Mechanistic Pathways of Bioactivity (from relevant derivatives)

The biological effects of these derivatives are a direct consequence of their interaction with specific protein targets, leading to the disruption of key cellular or physiological pathways.

The antidiabetic action of the nitrobenzamide series is achieved through the inhibition of α-glucosidase and α-amylase. nih.gov These enzymes are located in the small intestine and are responsible for breaking down complex carbohydrates into absorbable monosaccharides. By inhibiting these enzymes, the derivatives slow down carbohydrate digestion, leading to a reduction in postprandial blood glucose levels.

The antitubercular mechanism of the benzimidazo[1,2-c]pyrimidin-4-ol derivatives stems from the inhibition of the FtsZ protein. researchgate.netnih.gov In Mycobacterium tuberculosis, FtsZ is a crucial cytoskeletal protein that polymerizes to form the Z-ring, a structure essential for initiating bacterial cell division. researchgate.net Inhibition of FtsZ disrupts this process, preventing bacterial replication and leading to cell death. researchgate.netnih.gov

The potential anticancer activity of the pyrimidin-2-amine derivative NPPA against chronic myeloid leukemia is based on its ability to inhibit the Abl kinase enzyme. core.ac.uk In CML, a specific chromosomal translocation leads to the formation of the BCR-Abl fusion protein, a constitutively active tyrosine kinase that drives uncontrolled proliferation of white blood cells. NPPA is designed to act as a template for inhibitors that can block the activity of this kinase. core.ac.uk

The proposed antifungal mechanism for the pyrazolo[1,5-a]pyridine analogs involves targeting the Yck2 kinase in Candida albicans. nih.govfrontiersin.org While this is a non-essential stress kinase, its inhibition is believed to disrupt cellular processes, making it a viable target for developing new antifungal therapies. nih.govfrontiersin.org

Supramolecular Chemistry and Intermolecular Interactions of 2 4 Chlorophenyl 5 Nitropyridine and Its Derivatives

Molecular Self-Assembly in the Solid State

The assembly is not typically dominated by a single strong interaction but rather by a synergy of weaker forces. These include hydrogen bonds, π-π stacking, and other specific contacts involving the chlorine and nitro substituents. In analogous heterocyclic compounds, such as certain triazole derivatives, these non-covalent interactions work in concert to generate the final three-dimensional supramolecular architecture. nih.gov The specific geometry and electronic nature of the 2-(4-Chlorophenyl)-5-nitropyridine molecule, featuring an electron-donating chlorophenyl group and an electron-withdrawing nitropyridine moiety, suggest that charge-transfer and electrostatic interactions will play a significant role in its self-assembly process. The final crystal packing will represent the most energetically favorable arrangement that optimizes these varied and often competing interactions.

Role of Hydrogen Bonding Networks (e.g., N-H···N, C-H···Cl)

While this compound lacks conventional strong hydrogen bond donors like O-H or N-H groups, its structure is rich in weak hydrogen bond acceptors and C-H donors, which play a crucial role in stabilizing the crystal lattice.

The primary acceptors are the nitrogen atom of the pyridine (B92270) ring and the two oxygen atoms of the nitro group. They can engage in a network of weak C-H···N and C-H···O hydrogen bonds with C-H groups from the aromatic rings of neighboring molecules. unison.mx In the crystal structures of related nitro-aromatic compounds, these C-H···O interactions are frequently observed and are considered important for stabilizing the supramolecular structure. unison.mx Similarly, the pyridine nitrogen is a well-established hydrogen bond acceptor, forming robust C-H···N interactions.

Table 1: Representative Geometries of Weak Hydrogen Bonds in Related Crystal Structures

| Interaction Type | Donor (D) | Acceptor (A) | D-H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) | Reference Compound Example |

|---|---|---|---|---|---|---|

| C-H···O | C-H (Aryl) | O (Nitro) | ~2.4 - 2.8 | ~3.2 - 3.6 | ~130 - 170 | 5-methoxy-2-nitroaniline unison.mx |

| C-H···N | C-H (Aryl) | N (Pyridine) | ~2.5 - 2.9 | ~3.4 - 3.8 | ~140 - 175 | 2-amino-5-nitropyridine (B18323) Cocrystal unison.mx |

| C-H···Cl | C-H (Aryl) | Cl | ~2.8 - 3.0 | ~3.6 - 3.9 | ~120 - 160 | N-(4-Chlorophenyl) Derivative mdpi.com |

π-Stacking and Aromatic Interactions (e.g., π-π, CH-π, Anion-π)

Aromatic interactions, particularly π-π stacking, are fundamental to the crystal packing of this compound. The molecule uniquely combines an electron-deficient 5-nitropyridine ring with a more electron-rich 4-chlorophenyl ring. This electronic disparity strongly favors donor-acceptor type π-π stacking interactions, where the rings arrange in a face-to-face or, more commonly, a parallel-displaced fashion to maximize electrostatic attraction. rsc.org This type of interaction is generally stronger and more directional than stacking between identical aromatic rings.

While less common in neutral molecules, the concept of anion-π interactions is also relevant, especially in the context of cocrystals. nih.gov The electron-deficient nature of the nitropyridine ring makes it a potential site for favorable interactions with an anionic species, should one be introduced via cocrystallization. This interaction, where an anion is stabilized on the face of an electron-poor aromatic ring, is a powerful tool in crystal engineering. nih.gov

Table 2: Typical Geometries for Aromatic Interactions

| Interaction Type | Description | Centroid-Centroid Distance (Å) | Slip Angle (°) | Reference Context |

|---|---|---|---|---|

| π-π Stacking | Parallel-displaced stacking between electron-rich and electron-deficient rings. | ~3.3 - 3.8 | 15 - 30 | Two-component aromatic crystals rsc.org |

| C-H···π | A C-H bond points towards the face of an aromatic ring. | H···π distance ~2.3 - 3.0 | - | Clathrates, 1,3,4-oxadiazoles researchgate.netrsc.org |

Cocrystal Formation and Crystal Engineering Applications

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties through the control of intermolecular interactions. nih.gov Cocrystals, which are multi-component crystals of neutral molecules held together by non-covalent forces, are a primary output of this field. nih.gov They offer a powerful method to modify the physicochemical properties of a substance—such as solubility, stability, and melting point—without altering its covalent structure. nih.gov

This compound is an excellent candidate for cocrystal design due to its array of interaction sites. The pyridine nitrogen and the nitro group are potent hydrogen bond acceptors, capable of forming robust supramolecular synthons with co-formers that possess hydrogen bond donor groups (e.g., carboxylic acids, phenols, amides). For example, pyridyl derivatives are known to form consistent hydrogen-bonded cocrystals with molecules like cinnamic acid, often through an acid-pyridine heterosynthon. nih.gov

Furthermore, the chlorine atom can participate in halogen bonding, and the aromatic rings are available for π-π stacking interactions. By selecting appropriate co-formers, it is possible to systematically target these interaction sites to build novel supramolecular architectures with tailored properties. This makes this compound a versatile building block for applications in materials science and pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(4-Chlorophenyl)-5-nitropyridine in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, to prevent skin/eye contact. Ensure proper ventilation to avoid inhalation of irritants .

- In case of accidental exposure, rinse eyes with water for 15 minutes and seek medical attention (per Safety Description S26) .

- Store waste separately in labeled containers and dispose via certified hazardous waste management services to mitigate environmental risks .

Q. How can researchers synthesize this compound with minimal isomerization?

- Methodological Answer :

- Optimize reaction conditions (e.g., temperature, solvent polarity) to favor the desired isomer. For example, polar aprotic solvents may reduce unintended isomer formation .

- Monitor reaction progress using thin-layer chromatography (TLC) or HPLC to detect early-stage isomerization .

- Use Lewis acids (e.g., BF₃·Et₂O) to catalyze selective isomerization if intermediates form undesired geometric isomers .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Structural confirmation : Use NMR (¹H/¹³C) and FT-IR to verify functional groups and aromatic substitution patterns .

- Purity assessment : Employ HPLC with UV detection (λ = 254 nm) and GC-MS for volatile impurities .

- Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities, as demonstrated for structurally related pyridine derivatives .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data for this compound derivatives?

- Methodological Answer :

- Conduct dose-response studies across multiple cell lines (e.g., PC12 cells for neurotoxicity assays) to identify context-dependent effects .

- Validate target engagement using competitive binding assays or CRISPR-mediated gene knockout models .

- Cross-reference toxicity profiles with decomposition products (e.g., Cl⁻, SOₓ) using LC-MS/MS to rule out confounding artifacts .

Q. What strategies improve the regioselectivity of nitration in pyridine derivatives like this compound?

- Methodological Answer :

- Directed metallation : Use lithiation at the 4-position of pyridine with LDA to direct nitration to the 5-position .

- Protecting groups : Temporarily block reactive sites (e.g., chloro substituents) with trimethylsilyl groups to prevent over-nitration .

- Computational modeling : DFT calculations predict electron density maps to guide reagent selection (e.g., HNO₃ vs. AcONO₂) .

Q. How can researchers mitigate residual solvent interference in spectroscopic analysis of this compound?

- Methodological Answer :

- Purification : Use recrystallization in non-coordinating solvents (e.g., hexane/ethyl acetate) to remove polar solvents like DMF .

- Drying protocols : Employ high-vacuum desiccation (0.1 mmHg, 24 hours) to eliminate trace solvents .

- Advanced spectroscopy : Use deuterated solvents in NMR or matrix-assisted laser desorption/ionization (MALDI-MS) with 2,5-diaminonaphthalene to suppress solvent peaks .

Q. What methodologies are effective for studying the environmental fate of this compound degradation products?

- Methodological Answer :

- Hydrolysis studies : Simulate aqueous degradation at varying pH (2–12) and analyze products via LC-TOF-MS .

- Photolysis assays : Exclude samples to UV light (254 nm) and quantify Cl⁻ release using ion chromatography .

- Microbial degradation : Screen soil microbiota for species capable of metabolizing nitroaromatic intermediates via 16S rRNA sequencing .

Data Contradiction Resolution

Q. How to resolve conflicting reports on the carcinogenic potential of this compound?

- Methodological Answer :

- Replicate tumorigenicity assays in multiple models (e.g., rodent carcinogenicity studies vs. in vitro cell transformation assays) .